N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide is an organophosphorus compound with the molecular formula C18H30NO2P and a molecular weight of 323.41 g/mol . This compound is known for its unique chemical structure, which includes a phosphoryl group attached to an acetamide moiety, making it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide typically involves the reaction of diethylamine with hexyl(phenyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride . The general reaction scheme is as follows:
Hexyl(phenyl)phosphoryl chloride+Diethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized to form phosphonic acids.
Reduction: Reduction of the phosphoryl group can yield phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-2-(phenylphosphoryl)acetamide
- N,N-Diethyl-2-(hexylphosphoryl)acetamide
- N,N-Diethyl-2-(methyl(phenyl)phosphoryl)acetamide
Uniqueness
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide is unique due to the presence of both hexyl and phenyl groups attached to the phosphoryl moiety. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced ability to interact with hydrophobic and aromatic regions of biological targets .
Eigenschaften
CAS-Nummer |
91024-93-0 |
---|---|
Molekularformel |
C18H30NO2P |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-[hexyl(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C18H30NO2P/c1-4-7-8-12-15-22(21,17-13-10-9-11-14-17)16-18(20)19(5-2)6-3/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
InChI-Schlüssel |
GBLNDLKTEBZUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCP(=O)(CC(=O)N(CC)CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.